molecular formula C11H10N4O3 B1472628 4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine CAS No. 1529768-50-0

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Cat. No. B1472628
CAS RN: 1529768-50-0
M. Wt: 246.22 g/mol
InChI Key: OYTGTFWFPYBGMV-UHFFFAOYSA-N
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Description

“4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of similar compounds involves the use of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular formula of “4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” is C16H13N5O2 . It has a molecular weight of 307.31 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are quite diverse. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 546.6±60.0 °C . Its density is predicted to be 1.344±0.06 g/cm3 . It is soluble in chloroform .

Future Directions

The future directions for “4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine” could involve further exploration of its potential applications in various fields, given the intriguing role of pyridinium salts in a wide range of research topics . More research could also be done to understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

4-(3-methyl-5-nitropyridin-2-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-4-8(15(16)17)6-14-11(7)18-9-2-3-13-10(12)5-9/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGTFWFPYBGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2=CC(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine

Synthesis routes and methods

Procedure details

Mix 2-aminopyridin-4-ol (3.3 g, 30 mmol), 2-chloro-3-methyl-5-nitropyridine (5.17 g, 30 mmol) in anhydrous DMF (50 mL), add K2CO3 (8.28 g, 60 mmol). Stir the reaction at 90° C. overnight. Concentrate under reduced pressure to give crude product. Purification by chromatography (silica gel, EtOAc:PE=1:1) affords the title compound (3.3 g, 45%). MS: (M+1): 247.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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